(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) is a complex glycosphingolipid. It is composed of multiple sugar residues linked to a ceramide backbone. This compound is significant in various biological processes, including cell-cell interactions, signal transduction, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) involves multiple steps:
Glycosylation: The sequential addition of sugar residues (Gal, Glc) is performed using glycosyltransferases or chemical glycosylation methods.
Ceramide Attachment: The ceramide backbone is synthesized separately and then attached to the glycan moiety through a glycosidic bond.
Industrial Production Methods
Industrial production of this compound typically involves:
Fermentation: Using genetically engineered microorganisms to produce the glycan moiety.
Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of glycosidic bonds.
Purification: Utilizing chromatographic techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ceramide moiety.
Reduction: Reduction reactions can modify the sugar residues or the ceramide backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar residues.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized Derivatives: Modified ceramide or sugar residues.
Reduced Derivatives: Altered sugar residues or ceramide backbone.
Substituted Derivatives: New compounds with different functional groups attached to the sugar residues.
Scientific Research Applications
Chemistry
Synthesis of Complex Glycans: Used as a model compound for studying glycosylation reactions.
Analytical Standards: Employed as a standard in mass spectrometry and chromatography.
Biology
Cell Signaling: Investigated for its role in cell-cell communication and signal transduction.
Immune Response: Studied for its involvement in immune system modulation.
Medicine
Disease Markers: Used as a biomarker for certain diseases, including cancer and neurodegenerative disorders.
Therapeutic Targets: Explored as a target for drug development.
Industry
Biotechnology: Utilized in the production of glycosylated proteins and other biopharmaceuticals.
Diagnostics: Employed in diagnostic assays for detecting specific glycan structures.
Mechanism of Action
The compound exerts its effects through interactions with specific receptors and enzymes. The sialic acid residues (Neu5Ac) play a crucial role in binding to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors. This binding triggers various signaling pathways involved in immune responses, cell adhesion, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/16:0)
- alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/20:0)
Uniqueness
- Ceramide Composition : The specific ceramide composition (d18:1/18:0) distinguishes it from other similar compounds.
- Biological Activity : The unique combination of sugar residues and ceramide backbone contributes to its specific biological activities and interactions.
Properties
Molecular Formula |
C70H125N3O29 |
---|---|
Molecular Weight |
1472.7 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C70H125N3O29/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-/m0/s1 |
InChI Key |
CSXAHYACQIWDLT-JUFCRVMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.